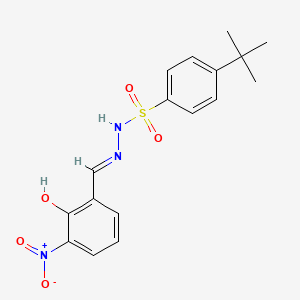
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide, also known as NBBSH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a bioactive molecule. This compound is a hydrazide derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood. However, it has been suggested that 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide exerts its bioactive effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is its potential use as a bioactive molecule in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the major limitations of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is its low solubility in water, which can make it difficult to use in lab experiments. Additionally, the mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide. One area of research is the development of new drugs based on the structure of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide. Researchers are also exploring the use of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, researchers are studying the mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide to better understand how it exerts its bioactive effects. Finally, researchers are exploring new synthesis methods to improve the solubility and purity of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide for use in lab experiments.
Synthesemethoden
The synthesis of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonyl hydrazide with 2-hydroxy-3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in a suitable solvent at a specific temperature and pressure to yield the desired product. The purity of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide can be determined using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential use in scientific research. One of the major areas of research is its use as a bioactive molecule for the treatment of various diseases. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-17(2,3)13-7-9-14(10-8-13)26(24,25)19-18-11-12-5-4-6-15(16(12)21)20(22)23/h4-11,19,21H,1-3H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZGRBFDPWZJFH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)
![6,7-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6038724.png)
![1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)